1-(4-acetylpiperazin-1-yl)-2-[2-(1H-1,2,4-triazol-5-yl)phenoxy]propan-1-one
Description
1-(4-acetylpiperazin-1-yl)-2-[2-(1H-1,2,4-triazol-5-yl)phenoxy]propan-1-one is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a piperazine ring, an acetyl group, a triazole moiety, and a phenoxypropanone backbone, which collectively contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-[2-(1H-1,2,4-triazol-5-yl)phenoxy]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-12(17(24)22-9-7-21(8-10-22)13(2)23)25-15-6-4-3-5-14(15)16-18-11-19-20-16/h3-6,11-12H,7-10H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRGDVHZEGEHHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(=O)C)OC2=CC=CC=C2C3=NC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-acetylpiperazin-1-yl)-2-[2-(1H-1,2,4-triazol-5-yl)phenoxy]propan-1-one typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Piperazine Derivative:
- Starting with piperazine, the acetylation reaction is carried out using acetic anhydride or acetyl chloride in the presence of a base like pyridine to yield 4-acetylpiperazine.
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Synthesis of the Phenoxypropanone Intermediate:
- The phenoxypropanone intermediate can be synthesized by reacting 2-(1H-1,2,4-triazol-5-yl)phenol with 1-bromo-2-propanone under basic conditions (e.g., potassium carbonate) to form 2-[2-(1H-1,2,4-triazol-5-yl)phenoxy]propan-1-one.
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Coupling Reaction:
- Finally, the 4-acetylpiperazine is coupled with the phenoxypropanone intermediate using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-acetylpiperazin-1-yl)-2-[2-(1H-1,2,4-triazol-5-yl)phenoxy]propan-1-one can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The phenoxy and triazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products:
- Oxidation of the acetyl group can yield carboxylic acids.
- Reduction of the carbonyl group can yield alcohols.
- Substitution reactions can introduce various functional groups onto the phenoxy or triazole rings.
Scientific Research Applications
1-(4-acetylpiperazin-1-yl)-2-[2-(1H-1,2,4-triazol-5-yl)phenoxy]propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-acetylpiperazin-1-yl)-2-[2-(1H-1,2,4-triazol-5-yl)phenoxy]propan-1-one involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets. The phenoxypropanone backbone may facilitate the compound’s cellular uptake and distribution.
Comparison with Similar Compounds
- 1-(4-benzylpiperazin-1-yl)-2-[2-(1H-1,2,4-triazol-5-yl)phenoxy]propan-1-one
- 1-(4-methylpiperazin-1-yl)-2-[2-(1H-1,2,4-triazol-5-yl)phenoxy]propan-1-one
Comparison: Compared to these similar compounds, 1-(4-acetylpiperazin-1-yl)-2-[2-(1H-1,2,4-triazol-5-yl)phenoxy]propan-1-one is unique due to the presence of the acetyl group, which can influence its chemical reactivity and biological activity. The acetyl group may enhance the compound’s solubility and stability, making it more suitable for certain applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
